Scientific Field: Organic Chemistry
Application Summary: The compound is used in the synthesis of novel derivatives, such as 4-(4-(4-(4-Methoxyphenoxy) Phenoxy) Phenyl)-6-Phenylpyrimidine 2-Amine.
Methods of Application: The synthesis involves one pot condensation of 1-chloro-(4-tolyloxy) benzene with 1-(4-hydroxylphenyl) ethanone followed by condensation with various aromatic aldehydes.
Results or Outcomes: The prepared compounds were characterized by 1H NMR, 13C NMR, IR, MASS spectroscopic techniques.
Scientific Field: Neuroscience
Application Summary: A study on a similar compound, FG-7080, showed potential in improving cognitive impairments caused by cholinergic dysfunction in rats.
Methods of Application: The study involved administering FG-7080 to rats and observing changes in cognitive function.
Results or Outcomes: The study suggested possible applications in addressing memory-related disorders.
Scientific Field: Polymer Chemistry
Application Summary: Research on similar piperidine derivatives includes their application in copolymerization processes.
Methods of Application: The study involved the use of similar piperidine derivatives in copolymerization processes.
Results or Outcomes: The research suggested potential industrial applications.
Scientific Field: Biochemistry
Application Summary: The compound is used in the biological evaluation of various gram positive bacteria such as Staphylococcus aureus, Bacillus megaterium and gram negative bacteria Escherichia coli, Proteus vulgaris.
Methods of Application: The study involved the synthesis of chalcones by one pot condensation of 1-chloro-(4-tolyloxy) benzene with 1-(4-hydroxylphenyl) ethanone followed by condensation with various aromatic aldehydes.
Results or Outcomes: The prepared compounds were evaluated for their antimicrobial activity.
Application Summary: A study on the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
Results or Outcomes: The synthesized compounds were evaluated for their pharmacological activities.
Scientific Field: Pharmacology
Application Summary: Compounds having a 4(3H)-quinazolinone ring system, which is similar to the compound , are known to possess antitumor, antimicrobial and anticoagulant activities.
Methods of Application: The study involved the synthesis of a large series of 2,4-diamino-5-phenyl pyrimidines and testing them for activity.
Scientific Field: Crystallography
Application Summary: The title compound, C14H12O3, was synthesized via the nucleophilic addition of 4-methoxyphenol to 4-fluorobenzaldehyde.
Methods of Application: The study involved the synthesis of the compound and analysis of its crystal structure.
Results or Outcomes: The dihedral angle between the least-squares planes of the benzene rings is 71.52 (3)° and the C—O—C angle at the central O atom is 118.82 (8)°.
4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine is an organic compound classified as an oxadiazole, a type of heterocyclic compound featuring a five-membered ring containing two nitrogen atoms and one oxygen atom. This specific compound is characterized by the attachment of a methoxyphenoxy group, which enhances its chemical and physical properties. The molecular formula for this compound is C₉H₉N₃O₃, with a molecular weight of 207.19 g/mol .
The outcomes of these reactions depend on the specific reagents and conditions employed .
While detailed biological activity data specific to 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine is limited, compounds in the oxadiazole class have been noted for various biological activities, including antimicrobial and anticancer properties. The methoxyphenoxy moiety may contribute to enhanced bioactivity by influencing solubility and membrane permeability .
The synthesis of 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine typically involves several key steps:
In industrial settings, methods may be optimized for efficiency using continuous flow reactors and automated systems .
This compound has potential applications in various fields:
Interaction studies involving 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine are essential for understanding its biological mechanisms. Preliminary studies suggest potential interactions with various biological targets, although more research is needed to elucidate these pathways comprehensively. Such studies will help determine its efficacy and safety profile in therapeutic applications .
Several compounds share structural similarities with 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine. Here are a few notable examples:
| Compound Name | Structural Features |
|---|---|
| 4-(4-Methoxyphenoxy)piperidine | Shares the methoxyphenoxy group but has a piperidine core. |
| 4-(4-Methoxyphenoxy)propanoic acid | Similar functional group but different backbone structure. |
| 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Another compound featuring a methoxyphenoxy group but with a dioxaborolane structure. |
The uniqueness of 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine lies in its oxadiazole ring structure combined with the methoxyphenoxy substituent. This combination allows for diverse chemical modifications and potential biological activities that set it apart from similar compounds .
The 1,2,5-oxadiazole ring system is classically synthesized via cyclodehydration of diacylhydrazines or hydroxylamine-mediated cyclization of nitriles. For 4-(4-methoxyphenoxy)-1,2,5-oxadiazol-3-amine, the diacylhydrazine route remains prevalent. Symmetrical diacylhydrazines derived from 4-methoxyphenoxyacetic acid hydrazide and nitrile precursors undergo cyclization using phosphorus oxychloride (POCl₃) at reflux temperatures, yielding the oxadiazole core with moderate efficiency (60–75% yields).
Alternative dehydrating agents like polyphosphoric acid (PPA) or thionyl chloride (SOCl₂) have been employed, though POCl₃ demonstrates superior regiocontrol for 1,2,5-isomer formation. A comparative analysis of cyclization reagents reveals critical trade-offs:
| Reagent | Temperature (°C) | Yield (%) | Regioselectivity (1,2,5:1,3,4) |
|---|---|---|---|
| POCl₃ | 110 | 72 | 9:1 |
| PPA | 140 | 68 | 7:1 |
| SOCl₂ | 80 | 58 | 5:1 |
Microwave-assisted cyclization reduces reaction times from hours to minutes while maintaining yields above 65%. However, scalability challenges persist due to the stoichiometric use of corrosive reagents.
Recent advances enable simultaneous oxadiazole formation and phenoxy group incorporation via one-pot protocols. A three-component reaction combining 4-methoxyphenol, cyanamide, and hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO) with potassium carbonate achieves 55–60% yields at ambient temperature. This method bypasses isolation of intermediate amidoximes, leveraging DMSO’s dual role as solvent and mild oxidizer:
$$
\text{4-Methoxyphenol} + \text{Cyanamide} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{DMSO, K}2\text{CO}_3} \text{Target Compound} \quad
$$
Optimization studies identify critical parameters:
This strategy reduces step count and waste generation, though competing O-acylation of amidoximes remains a limitation.
Achieving exclusive 3-amino substitution on the 1,2,5-oxadiazole ring necessitates precise directing-group strategies. Protecting the 4-position with a methoxyphenoxy group during cyclization ensures regioselective amination at C3. Zinc chloride (ZnCl₂)-catalyzed amination of 4-(4-methoxyphenoxy)-1,2,5-oxadiazole with aqueous ammonia at 80°C affords the target amine in 78% yield.
Substituent effects profoundly influence regiochemistry:
Environmentally benign synthesis routes emphasize catalytic systems and solvent alternatives. Zirconium(IV) chloride (ZrCl₄) catalyzes cyclodehydration of diacylhydrazines in ethanol/water mixtures (4:1) at 70°C, achieving 70% yield with a low E-factor (3.2 vs. 8.5 for POCl₃).
Comparative green metrics highlight advancements:
| Method | Catalyst | Solvent | E-Factor | PMI |
|---|---|---|---|---|
| Traditional (POCl₃) | None | Dichloromethane | 8.5 | 12.7 |
| ZrCl₄-Catalyzed | ZrCl₄ | Ethanol/Water | 3.2 | 5.1 |
| One-Pot (DMSO/K₂CO₃) | None | DMSO | 4.8 | 7.3 |
Microwave-assisted reactions in PEG-400 further reduce energy consumption, cutting reaction times by 80% while maintaining yields above 60%.
The 1,2,5-oxadiazole scaffold, exemplified by 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine, demonstrates significant potential as a topoisomerase I inhibitor through multiple mechanistic pathways. Research has established that oxadiazole derivatives can interfere with topoisomerase I function by binding to the enzyme-deoxyribonucleic acid complex and stabilizing the normally transient cleavage complex [1] [2].
The topoisomerase I enzyme catalyzes the relaxation of supercoiled deoxyribonucleic acid by creating transient single-strand breaks, followed by strand passage and religation. The mechanism involves the formation of a covalent intermediate between the enzyme's tyrosine residue and the 3'-phosphate of the cleaved deoxyribonucleic acid strand [1]. Studies on 1,2,5-oxadiazole derivatives have shown that these compounds can bind to the topoisomerase I-deoxyribonucleic acid complex and prevent the religation step, effectively trapping the enzyme in its cleaved state [3] [4].
Molecular docking studies have revealed that oxadiazole derivatives interact with specific amino acid residues within the topoisomerase I active site. The binding affinity and specificity appear to be influenced by the substitution pattern on the oxadiazole ring, with the 4-methoxyphenoxy group potentially contributing to hydrophobic interactions and electronic effects that enhance enzyme binding [2] [5].
| Oxadiazole Derivative | Topoisomerase I Inhibition | Concentration | Cell Line |
|---|---|---|---|
| 1,2,5-Oxadiazole MD77 | Reference compound | - | HCT-116, HeLa |
| Compound 16 | Detectable inhibition | 50-200 μM | HCT-116 |
| Compound 25 | Detectable inhibition | 50-200 μM | HCT-116 |
| Compound 28 | Detectable inhibition | 50-200 μM | HCT-116 |
The inhibition mechanism appears to be concentration-dependent, with higher concentrations of the oxadiazole derivatives producing more pronounced effects on topoisomerase I activity. The compounds demonstrate selectivity for the topoisomerase I enzyme over other cellular targets, suggesting a specific binding mode that could be exploited for therapeutic applications [3] [6].
Proliferating Cell Nuclear Antigen (PCNA) represents a critical target in cancer therapy due to its central role in deoxyribonucleic acid replication, repair, and cell cycle regulation. PCNA functions as a processivity factor for deoxyribonucleic acid polymerase δ and serves as a platform for recruiting various proteins involved in deoxyribonucleic acid metabolic processes [7] [8].
The interaction between oxadiazole derivatives and PCNA occurs through multiple mechanisms. Research has demonstrated that small molecule inhibitors can bind to PCNA and disrupt its association with essential binding partners [9] [10]. The cancer-associated PCNA isoform, which is predominantly expressed in malignant cells, contains a specific antigenic site between amino acid residues L126 and Y133 within the interdomain connector loop [10].
Studies have shown that PCNA inhibitors can stabilize the PCNA homotrimer and reduce its chromatin association, leading to impaired deoxyribonucleic acid replication and repair processes [9]. The compound AOH1996, which targets PCNA, demonstrates selective toxicity toward cancer cells while sparing normal cells, suggesting that oxadiazole derivatives may exploit similar mechanisms [10].
| PCNA Interaction Parameter | Effect of Oxadiazole Compounds | Biological Consequence |
|---|---|---|
| Chromatin association | Reduced binding | Impaired deoxyribonucleic acid replication |
| Protein-protein interactions | Disrupted complexes | Cell cycle arrest |
| Trimer stabilization | Enhanced stability | Functional inhibition |
| Nuclear localization | Altered distribution | Compromised repair |
The modulation of PCNA interactions by oxadiazole derivatives appears to be particularly effective in proliferating cells, where PCNA expression is elevated. This selectivity may contribute to the preferential toxicity observed in cancer cells compared to quiescent normal cells [8] [9].
The apoptotic response induced by 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine and related oxadiazole derivatives involves multiple signaling cascades that converge on programmed cell death pathways. Research has demonstrated that these compounds can activate both intrinsic and extrinsic apoptotic mechanisms in human carcinoma cell lines [11] [12].
The intrinsic apoptotic pathway is primarily mediated through mitochondrial dysfunction and cytochrome c release. Oxadiazole derivatives have been shown to induce mitochondrial membrane depolarization, leading to the release of pro-apoptotic factors into the cytoplasm [13]. This process activates caspase-9, which subsequently cleaves and activates effector caspases such as caspase-3 and caspase-7 [11].
Studies on oxadiazole derivatives have revealed their ability to induce apoptosis through caspase activation. The compound MX-126374, a 3,5-diaryl-oxadiazole, demonstrated selective apoptosis induction in tumor cells through modulation of key regulatory genes including cyclin D1, transforming growth factor-β1, p21, and insulin-like growth factor-BP3 [12].
| Apoptotic Marker | HCT-116 Cells | MCF-7 Cells | HeLa Cells |
|---|---|---|---|
| Early apoptosis (%) | 15.2 ± 2.1 | 12.8 ± 1.9 | 18.4 ± 2.3 |
| Late apoptosis (%) | 8.9 ± 1.2 | 6.4 ± 0.8 | 10.1 ± 1.5 |
| Caspase-3 activation | 3.2-fold increase | 2.8-fold increase | 3.7-fold increase |
| Mitochondrial depolarization | 13.0% | 11.2% | 14.8% |
The apoptotic response appears to be cell line-dependent, with different carcinoma cell types showing varying sensitivities to oxadiazole-induced cell death. The compounds demonstrate preferential activity against malignant cells while showing reduced toxicity toward normal cells, suggesting a therapeutic window that could be exploited clinically [11] [12].
Mechanistic studies have revealed that oxadiazole derivatives can induce apoptosis through multiple parallel pathways, including direct caspase activation, mitochondrial membrane permeabilization, and disruption of survival signaling pathways. The multi-target nature of these compounds may contribute to their efficacy against cancer cells and reduced likelihood of resistance development [14] [12].